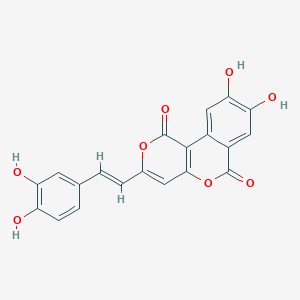
phelligridin D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
phelligridin D is a natural product found in Tropicoporus linteus, Inonotus obliquus, and other organisms with data available.
Aplicaciones Científicas De Investigación
Periodontal Health
Phelligridin D has shown significant promise in supporting periodontal ligament cells (HPDLCs) under conditions of oxidative stress, particularly in the context of diabetes mellitus.
-
Mechanism of Action : Research indicates that this compound reduces inflammation and oxidative stress in HPDLCs induced by high glucose levels. It achieves this by:
- Reducing the production of reactive oxygen species (ROS).
- Downregulating inflammatory markers such as intercellular adhesion molecule-1 and vascular cell adhesion molecule-1.
- Promoting osteogenic differentiation by enhancing the expression of bone morphogenetic proteins (BMPs) and runt-related transcription factor 2 (RUNX-2) .
- Case Study : A study demonstrated that treatment with this compound significantly restored cell viability and osteogenic differentiation in HPDLCs exposed to glucose-induced oxidative stress. The compound was shown to upregulate autophagy-related proteins, which play a crucial role in cellular homeostasis .
Anti-inflammatory Properties
This compound exhibits potent anti-inflammatory effects, making it a candidate for treating inflammatory conditions related to periodontal disease.
- Research Findings : In lipopolysaccharide (LPS)-induced inflammation models, this compound was found to:
Diabetic Complications
The compound has also been investigated for its protective effects against diabetic nephropathy.
- Mechanism : this compound activates nuclear factor erythroid 2-related factor 2 (Nrf2), which is crucial for regulating antioxidant responses. This activation leads to:
Dental Implants
Recent studies have explored the incorporation of this compound into dental implants to enhance osseointegration.
- Application : this compound-loaded titanium implants were shown to:
Summary Table of Applications
Propiedades
Fórmula molecular |
C20H12O8 |
|---|---|
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
3-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-8,9-dihydroxypyrano[4,3-c]isochromene-1,6-dione |
InChI |
InChI=1S/C20H12O8/c21-13-4-2-9(5-14(13)22)1-3-10-6-17-18(20(26)27-10)11-7-15(23)16(24)8-12(11)19(25)28-17/h1-8,21-24H/b3-1+ |
Clave InChI |
KKEIHFGUYDHUBS-HNQUOIGGSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/C2=CC3=C(C4=CC(=C(C=C4C(=O)O3)O)O)C(=O)O2)O)O |
SMILES canónico |
C1=CC(=C(C=C1C=CC2=CC3=C(C4=CC(=C(C=C4C(=O)O3)O)O)C(=O)O2)O)O |
Sinónimos |
1H,6H-pyrano(4,3-c)(2)benzopyran-1,6-dione, 3-((E)-2-(3,4-dihydroxyphenyl)ethenyl)-8,9-dihydroxy- 3-((E)-2-(3,4-dihydroxyphenyl)vinyl)-8,9-dihydroxy-1H,6H-pyrano(4,3-c)isochromene-1,6-dione phelligridin D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















